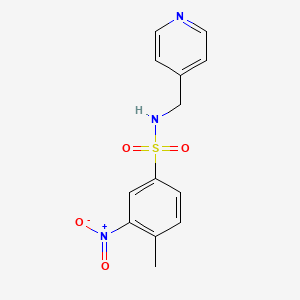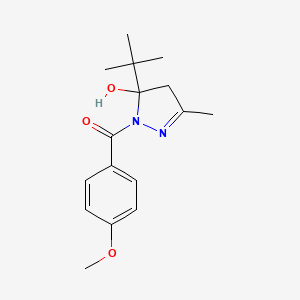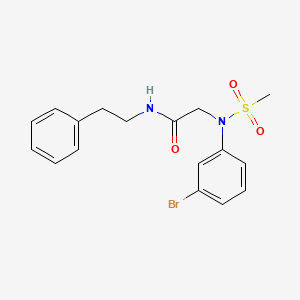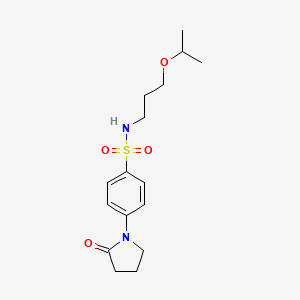![molecular formula C22H18N2O4S B5111453 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide
Overview
Description
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide, also known as BMF-2, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. BMF-2 is a thiazole-furamide derivative, which has a unique chemical structure that makes it a promising candidate for drug design and development.
Mechanism of Action
The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide varies depending on its application. In anticancer activity, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. In pharmacology, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. In biochemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide interacts with proteins involved in DNA replication and repair, which may affect the stability and function of these proteins.
Biochemical and Physiological Effects:
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to exhibit various biochemical and physiological effects depending on its application. In anticancer activity, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide induces apoptosis in cancer cells, which may lead to the inhibition of tumor growth. In pharmacology, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide inhibits the breakdown of acetylcholine, which may lead to an increase in cholinergic neurotransmission in the brain. In biochemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide interacts with proteins involved in DNA replication and repair, which may affect the stability and function of these proteins.
Advantages and Limitations for Lab Experiments
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has several advantages and limitations for lab experiments. The advantages include its unique chemical structure, which makes it a promising candidate for drug design and development, and its ability to interact with proteins involved in DNA replication and repair, which may provide insights into protein-DNA interactions. The limitations include its limited solubility in water, which may make it difficult to use in some experiments, and its potential toxicity, which may require caution when handling and using the compound.
Future Directions
There are several future directions for the study of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide. One direction is the development of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide as a potential anticancer drug, which may involve further studies on its mechanism of action and optimization of its chemical properties. Another direction is the study of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide as a potential tool for studying protein-DNA interactions, which may involve further studies on its binding affinity and specificity for different DNA-binding proteins. Additionally, the study of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in other applications such as neurobiology and immunology may provide insights into its potential therapeutic uses in these fields.
Synthesis Methods
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 2-furancarboxylic acid with thionyl chloride, followed by the reaction with 4-methoxyaniline and 2-aminothiazole. The resulting compound is then purified through column chromatography to obtain N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in high purity and yield.
Scientific Research Applications
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In pharmacology, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. In biochemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to interact with proteins involved in DNA replication and repair, suggesting its potential use as a tool for studying protein-DNA interactions.
properties
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-26-16-9-5-14(6-10-16)19-20(15-7-11-17(27-2)12-8-15)29-22(23-19)24-21(25)18-4-3-13-28-18/h3-13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQBTRRWROESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972178 | |
| Record name | N-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
CAS RN |
5674-01-1 | |
| Record name | N-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)
